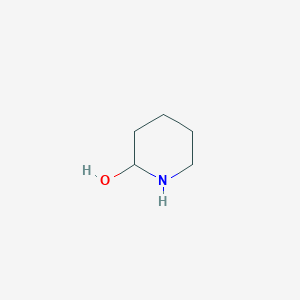

2-Piperidinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-3-1-2-4-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGMHPGYPXPXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423183 | |

| Record name | 2-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45506-41-0 | |

| Record name | 2-Piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45506-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Piperidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Piperidinol. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.

Chemical Properties of this compound

This compound, also known as 2-hydroxypiperidine, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring both a secondary amine and a secondary alcohol, allows for a variety of chemical transformations.[2]

Quantitative Data

The known quantitative properties of this compound are summarized in the table below. While some physical properties like boiling point and pKa are not extensively documented in publicly available literature, the existing data provides a solid foundation for its application in research.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| CAS Number | 45506-41-0 | [2][3] |

| IUPAC Name | piperidin-2-ol | [3] |

| Melting Point | Approx. 130-131 °C | [2] |

| Boiling Point | Not extensively documented | [2] |

| pKa | Not documented | |

| Solubility | Soluble in water and many organic solvents | [2] |

| LogP (Computed) | 0.1 | [3] |

Chemical Structure and Stereochemistry

The structure of this compound consists of a six-membered piperidine ring with a hydroxyl group substituted at the second carbon atom.[2] This substitution introduces a chiral center, leading to the existence of two stereoisomers, (R)-2-Piperidinol and (S)-2-Piperidinol. The stereochemistry of piperidinol derivatives is of significant interest in pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.[1]

Conformational Analysis

The piperidine ring in this compound and its derivatives predominantly adopts a chair conformation to minimize steric strain.[4] The orientation of the hydroxyl group (axial or equatorial) can influence the molecule's reactivity and biological interactions. Studies on substituted piperidines have shown that the conformational preferences can be predicted using molecular mechanics calculations.[4]

Experimental Protocols

Synthesis of this compound via Reduction of 2-Piperidone

A common and effective method for synthesizing this compound is the reduction of 2-piperidone.[2][5] This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a milder and often preferred option over lithium aluminum hydride (LiAlH₄).[1][6]

Methodology:

-

Dissolution: Dissolve 2-piperidone in a suitable protic solvent, such as ethanol or methanol, in a round-bottom flask. The flask should be equipped with a magnetic stirrer and placed in an ice bath to maintain a low temperature.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. The molar ratio of NaBH₄ to 2-piperidone should be optimized, but a slight excess of the reducing agent is typically used.

-

Reaction: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid to decompose any excess NaBH₄.

-

Work-up: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: After removing the drying agent by filtration, the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

References

- 1. This compound | 45506-41-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-337773) | 45506-41-0 [evitachem.com]

- 3. This compound | C5H11NO | CID 6397315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis of 2-Piperidinol from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-piperidinol, a valuable heterocyclic scaffold in medicinal chemistry, starting from pyridine. Due to the inherent chemical properties of the intermediates, a direct, single-step synthesis is challenging. Therefore, this document details a more practical and common two-step approach, involving the initial hydrogenation of a pyridine precursor to 2-piperidone (δ-valerolactam), followed by its reduction to the target this compound.

This guide includes detailed experimental protocols, quantitative data compiled from various sources, and visualizations of the chemical pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Overview of the Synthetic Strategy

The synthesis of this compound from pyridine is strategically approached in two main stages. The initial precursor, 2-hydroxypyridine, exists in a tautomeric equilibrium with its amide form, 2-pyridone.[1][2] This equilibrium is a critical consideration in the synthetic design.

Step 1: Catalytic Hydrogenation of 2-Hydroxypyridine/2-Pyridone to 2-Piperidone. The aromatic pyridine ring is first reduced to a saturated piperidine ring. Due to the thermodynamic stability of the amide functional group, the hydrogenation of 2-hydroxypyridine or 2-pyridone typically yields the corresponding lactam, 2-piperidone (also known as δ-valerolactam).[3]

Step 2: Reduction of 2-Piperidone to this compound. The carbonyl group of the 2-piperidone intermediate is then reduced to a hydroxyl group to yield the final product, this compound. This step requires careful selection of reducing agents to achieve the desired partial reduction to a hemiaminal, as over-reduction can lead to the formation of piperidine.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 105-107 |

| 2-Piperidone | C₅H₉NO | 99.13 | 39-42[4] |

| This compound | C₅H₁₁NO | 101.15 | 130-131[1] |

Experimental Protocols

Step 1: Catalytic Hydrogenation of 2-Pyridone to 2-Piperidone

The hydrogenation of the pyridine ring in 2-pyridone to yield 2-piperidone can be achieved using various heterogeneous catalysts under hydrogen pressure. Platinum(IV) oxide (PtO₂) and rhodium-based catalysts are commonly employed for this transformation.

Representative Experimental Protocol (adapted from general pyridine hydrogenation procedures): [5]

-

Materials:

-

2-Pyridone (1.0 eq)

-

Platinum(IV) oxide (PtO₂) (0.05 eq) or 5% Rhodium on Alumina (Rh/Al₂O₃)

-

Solvent: Glacial Acetic Acid or Ethanol

-

Hydrogen gas (H₂)

-

-

Apparatus:

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus

-

-

Procedure:

-

In a high-pressure autoclave, a solution of 2-pyridone in the chosen solvent (e.g., glacial acetic acid) is prepared.

-

The catalyst (PtO₂ or Rh/Al₂O₃) is carefully added to the solution.

-

The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

-

The reaction mixture is stirred vigorously and pressurized with hydrogen gas to the desired pressure (typically 50-100 atm).

-

The reaction is heated to the specified temperature (e.g., 50-100 °C) and maintained for several hours (typically 6-24 hours), monitoring the uptake of hydrogen.

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or distillation to yield 2-piperidone.

-

Quantitative Data for Hydrogenation of Pyridine Derivatives:

| Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| PtO₂ | Substituted Pyridines | 50-70 | Room Temp. | 6-10 | Glacial Acetic Acid | High | [5] |

| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | 16 | TFE | >99 | [3] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Step 2: Reduction of 2-Piperidone to this compound

The reduction of the lactam 2-piperidone to the hemiaminal this compound requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of amides and lactams.[6][7] It is crucial to note that the typical outcome of a LiAlH₄ reduction of a lactam is the corresponding cyclic amine (piperidine) via complete reduction of the carbonyl group. The formation of this compound represents a partial reduction and may require careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent.

Representative Experimental Protocol (adapted from general lactam reduction procedures): [6][7]

-

Materials:

-

2-Piperidone (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (e.g., 1.0-1.5 eq)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Aqueous workup solutions (e.g., water, 15% NaOH, saturated sodium potassium tartrate solution)

-

-

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer

-

-

Procedure:

-

A solution of 2-piperidone in an anhydrous solvent is prepared in a three-necked flask under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

A solution or suspension of LiAlH₄ in the same anhydrous solvent is slowly added to the 2-piperidone solution via a dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with the solvent.

-

The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or chromatography.

-

Quantitative Data for LiAlH₄ Reduction of Lactams:

Signaling Pathways and Logical Relationships

The synthesis of this compound from pyridine can be visualized as a logical progression of chemical transformations. The following diagrams, generated using the DOT language, illustrate the overall synthetic pathway and the mechanism of the key reduction step.

Caption: Overall synthetic pathway from pyridine to this compound.

Caption: Simplified mechanism for the reduction of 2-piperidone to this compound.

Characterization Data

Proper characterization of the intermediate and final product is essential. Below is a summary of expected spectroscopic data.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 2-Piperidone | ~3.2 (t, 2H, NCH₂), ~2.2 (t, 2H, COCH₂), ~1.8 (m, 4H, CH₂) | ~175 (C=O), ~42 (NCH₂), ~32 (COCH₂), ~23, ~21 (CH₂) | ~3200 (N-H), ~1650 (C=O, amide I)[4] |

| This compound | ~4.5-5.0 (m, 1H, CHOH), ~2.5-3.0 (m, 2H, NCH₂), ~1.2-1.8 (m, 6H, CH₂) | ~85 (CHOH), ~45 (NCH₂), ~30, ~25, ~20 (CH₂) | ~3300 (O-H, N-H), No strong C=O band |

Note: Specific chemical shifts and peak shapes can vary depending on the solvent and other experimental conditions. The data for this compound is predicted based on typical values for similar structures.[1]

Conclusion

The synthesis of this compound from pyridine is a multi-step process that requires careful consideration of the tautomeric nature of 2-hydroxypyridine and the reactivity of the lactam intermediate. The most viable route involves the catalytic hydrogenation of 2-pyridone to 2-piperidone, followed by a controlled reduction to the desired this compound. This guide provides a foundational understanding of the synthetic pathways, experimental considerations, and characterization data to aid researchers in the successful synthesis of this important heterocyclic building block for applications in drug discovery and development. Further optimization of the reduction of 2-piperidone may be necessary to maximize the yield of this compound while minimizing the formation of piperidine.

References

- 1. This compound | 45506-41-0 | Benchchem [benchchem.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Piperidinone [webbook.nist.gov]

Basic physical properties of 2-Piperidinol

An In-depth Technical Guide on the Core Physical Properties of 2-Piperidinol

This guide provides a comprehensive overview of the fundamental physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for property determination, and a visual representation of a common synthesis workflow.

Introduction to this compound

This compound, with the chemical formula C₅H₁₁NO, is a heterocyclic organic compound.[1][2][3][4] Its structure consists of a six-membered piperidine ring substituted with a hydroxyl group at the second position.[1] This molecule and its derivatives are significant scaffolds in medicinal chemistry, serving as versatile building blocks for synthesizing novel therapeutic agents, including potential antimicrobial and anticancer compounds.[5] Given its role in chemical synthesis, a thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its storage, handling, and use in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1][2][3][4] |

| Molecular Weight | 101.15 g/mol | [1][2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | Approx. 130-131 °C | [1] |

| Boiling Point | Not extensively documented | [1] |

| Solubility | Soluble in water and many organic solvents | [1] |

| CAS Number | 45506-41-0 | [1][2][5] |

Synthesis of this compound

One common laboratory method for the synthesis of this compound is through the chemical reduction of 2-piperidone.[1] This reaction effectively converts the ketone functional group in the precursor to a hydroxyl group, yielding this compound.

Caption: Workflow for the synthesis of this compound from 2-Piperidone.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental for chemical characterization. The following sections detail standard laboratory protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a substance's purity.[6] A sharp melting range typically signifies a pure compound, whereas impurities tend to lower and broaden the melting range.[7] The capillary method is a common and effective technique.[8]

Protocol: Capillary Method using a Thiele Tube or Digital Apparatus

-

Sample Preparation: Ensure the this compound sample is completely dry and, if solid, finely powdered.[8][9]

-

Loading the Capillary Tube: Press the open end of a melting point capillary tube into the sample, trapping a small amount of the substance. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[6][10]

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[10]

-

Insert the thermometer assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[9][11]

-

Heat the side arm of the Thiele tube gently with a microburner. The convection of the oil will ensure even heating.[9]

-

-

Apparatus Setup (Digital Apparatus - e.g., DigiMelt):

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute for an accurate measurement.[9][10]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[10]

-

Record the temperature at which the entire sample has completely melted into a transparent liquid (the end of the melting range).[10]

-

-

Safety: Do not attempt to rapidly cool hot glassware with water, as this can cause it to crack.[9]

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] It is a key physical constant for characterizing volatile liquids.[13] The micro-boiling point method using a Thiele tube is suitable for small sample volumes.[11][14]

Protocol: Micro-Boiling Point Method

-

Sample Preparation: Place a few milliliters of the liquid this compound into a small test tube or fusion tube.[12][15]

-

Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[15]

-

Apparatus Setup:

-

Heating and Observation:

-

Measurement:

Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume (d = m/V).[16][17] It is temperature-dependent, so the temperature at which the measurement is taken should always be recorded.[16]

Protocol: Mass and Volume Measurement

-

Mass Measurement:

-

Volume Measurement:

-

Carefully add a known volume of liquid this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[18]

-

-

Final Mass Measurement:

-

Place the graduated cylinder containing the liquid onto the tared balance and record the mass of the liquid.[18]

-

If the empty container's mass was recorded initially, subtract it from the combined mass of the container and liquid to find the liquid's mass.

-

-

Calculation:

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19] A qualitative assessment can determine if a substance is soluble, while quantitative methods measure the exact solubility.

Protocol: Qualitative and Semi-Quantitative Determination

-

Solvent Preparation: Measure a specific volume (e.g., 10 mL) of the chosen solvent (e.g., water, ethanol) into a test tube. Record the initial temperature.[19]

-

Solute Addition:

-

Weigh a known mass of this compound.

-

Add a small, spatula-tip amount of the solute to the solvent.[19]

-

-

Dissolution: Stopper the test tube and shake to facilitate dissolution. Avoid warming the tube with your hands, as temperature affects solubility.[19]

-

Observation:

-

Calculation (Semi-Quantitative):

-

Weigh the remaining, undissolved solute.

-

Subtract the mass of the remaining solute from the initial total mass added to determine the mass of solute that dissolved in the specific volume of the solvent at that temperature.[19]

-

Express solubility in terms of grams per 100 mL or other standard units.

-

References

- 1. Buy this compound (EVT-337773) | 45506-41-0 [evitachem.com]

- 2. This compound | C5H11NO | CID 6397315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 45506-41-0 [chemicalbook.com]

- 4. 45506-41-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 45506-41-0 | Benchchem [benchchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vernier.com [vernier.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. byjus.com [byjus.com]

- 16. uoanbar.edu.iq [uoanbar.edu.iq]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. education.com [education.com]

2-Piperidinol: A Chiral Catalyst for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products. Among its many derivatives, 2-piperidinol stands out as a particularly valuable chiral building block. Its inherent chirality and versatile chemical functionality make it a sought-after intermediate in the asymmetric synthesis of complex molecules, driving the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, enantioselective synthesis, and its pivotal role in the creation of innovative drug candidates.

Physicochemical Properties of this compound and Its Derivatives

A thorough understanding of the physical and chemical properties of this compound and its protected analogues is crucial for their effective application in synthesis. The following tables summarize key quantitative data for racemic this compound and its common N-Boc protected derivatives. While the boiling point of this compound at atmospheric pressure is not well-documented, its melting point provides a key physical constant. Specific optical rotation values, which are critical for characterizing the enantiopurity of chiral compounds, are available for the N-Boc protected derivatives of the related 2-piperidinemethanol.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| (±)-2-Piperidinol | 45506-41-0 | C₅H₁₁NO | 101.15 | 130-131[1] | Not extensively documented[1] |

| N-Boc-2-piperidone | 85908-96-9 | C₁₀H₁₇NO₃ | 199.25 | 29-36 | >110 |

| N-Boc-2-piperidinecarboxylic acid | 98303-20-9 | C₁₁H₁₉NO₄ | 229.27 | 126-130 | - |

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Specific Rotation ([α]D) |

| (R)-1-Boc-2-piperidinemethanol | 134441-61-5 | C₁₁H₂₁NO₃ | 215.3 | +40 ± 2º (c=2 in CHCl₃) |

| (S)-1-Boc-2-piperidinemethanol | 134441-93-3 | C₁₁H₂₁NO₃ | 215.3 | -42 ± 2º (c=1 in CHCl₃) |

Enantioselective Synthesis of this compound: Key Methodologies

The synthesis of enantiomerically pure this compound is paramount for its application in the development of chiral drugs. Several strategies have been developed to achieve this, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis from Chiral Precursors: The Lysine Approach

One of the most elegant and frequently employed methods for synthesizing enantiopure this compound and its derivatives involves the use of readily available chiral starting materials. The amino acid L-lysine serves as a versatile precursor for the synthesis of (S)-2-piperidinol derivatives, leveraging the inherent chirality of the starting material. A common synthetic pathway involves the decarboxylation of L-lysine to produce cadaverine, which then undergoes oxidative deamination and subsequent cyclization to form the piperidine ring.

Experimental Protocol: Synthesis of (S)-2-Piperidinol from L-Lysine (Conceptual)

-

Step 1: Decarboxylation of L-Lysine. L-lysine is treated with a decarboxylase enzyme or a chemical decarboxylation agent to yield cadaverine.

-

Step 2: Oxidative Deamination and Cyclization. The resulting cadaverine is subjected to an oxidative deamination reaction, often catalyzed by a diamine oxidase, to form an amino aldehyde. This intermediate spontaneously cyclizes to form Δ¹-piperideine.

-

Step 3: Reduction to (S)-Piperidine. The Δ¹-piperideine is then reduced to (S)-piperidine using a suitable reducing agent.

-

Step 4: Hydroxylation. The final step involves the stereoselective hydroxylation at the C2 position to yield (S)-2-piperidinol. This can be a challenging transformation and may require specialized reagents or enzymatic methods to achieve high stereoselectivity.

Note: This represents a conceptual pathway. The successful laboratory implementation would require careful optimization of each step and appropriate protecting group strategies.

Enzymatic Resolution of Racemic this compound Derivatives

Enzymatic resolution offers a powerful and environmentally friendly approach to separate enantiomers from a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic alcohols and their derivatives. In the case of this compound, a typical strategy involves the acylation of the racemic alcohol, where the enzyme selectively acylates one enantiomer at a much faster rate than the other.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-N-Acetyl-2-piperidinol

-

Substrate Preparation: Racemic this compound is first protected, for example, by acetylation to form (±)-N-acetyl-2-piperidinol.

-

Enzymatic Acylation: The racemic N-acetyl-2-piperidinol is dissolved in an appropriate organic solvent, and an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added.

-

Reaction Monitoring: The reaction is monitored by chiral HPLC to follow the conversion of one enantiomer to its corresponding ester.

-

Work-up and Separation: Once the desired conversion is reached (typically around 50%), the reaction is stopped. The enzyme is filtered off, and the mixture is separated by chromatography to isolate the unreacted, enantiomerically enriched N-acetyl-2-piperidinol and the newly formed ester.

-

Deprotection: The protecting group from the resolved N-acetyl-2-piperidinol is removed to yield the enantiopure this compound.

Asymmetric Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral piperidine derivative, highlighting the key stages from starting materials to the final purified product.

References

An In-Depth Technical Guide to the Discovery and History of 2-Piperidinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and versatile chemical reactivity.[1][2][3] Among the various substituted piperidines, 2-piperidinol derivatives, characterized by a hydroxyl group at the second position of the piperidine ring, have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound derivatives, with a particular focus on their promising role in the development of novel therapeutic agents.

Historical Perspective: From Piperidine to this compound Derivatives

The journey of this compound derivatives is intrinsically linked to the discovery of their parent heterocycle, piperidine. The isolation of piperidine from pepper (Piper nigrum) in the mid-19th century marked a significant milestone in heterocyclic chemistry.[4] For decades, research primarily focused on the chemistry and biological activities of piperidine itself and its N-substituted analogs.

It wasn't until the mid-20th century that a more focused exploration of hydroxylated piperidine derivatives, including 2-piperidinols, began to gain traction.[4] Early investigations were largely driven by an interest in understanding the impact of substitution on the pharmacological properties of the piperidine ring. These initial studies laid the groundwork for the synthesis of a variety of positional isomers of hydroxypiperidines and preliminary evaluations of their biological effects.

A significant leap in the relevance of this compound derivatives came with the discovery of their potent antimicrobial properties, particularly against mycobacteria. A notable example is the piperidinol-containing molecule, PIPD1, which was identified through high-throughput screening as a powerful agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] This discovery has spurred a new wave of research into the design and synthesis of novel this compound analogs with enhanced efficacy and drug-like properties.

Key Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic approaches, primarily involving the reduction of corresponding 2-piperidone precursors or the catalytic hydrogenation of pyridine-based starting materials.

Reduction of 2-Piperidones

A common and effective method for the synthesis of 2-piperidinols involves the reduction of the corresponding lactam, 2-piperidone. This transformation can be accomplished using a variety of reducing agents.

Experimental Protocol: General Procedure for the Reduction of N-Substituted-2-Piperidone

A solution of the N-substituted-2-piperidone (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this stirring solution, a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 mmol) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Note: The specific reaction conditions, including the choice of solvent and reducing agent, may be optimized for different substrates.

Catalytic Hydrogenation of Pyridine Derivatives

An alternative and industrially scalable approach to this compound derivatives is the catalytic hydrogenation of appropriately substituted pyridine precursors. This method typically involves the use of a heterogeneous catalyst, such as platinum or palladium on carbon, under a hydrogen atmosphere.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of a 2-Substituted Pyridine

The 2-substituted pyridine derivative (1.0 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid (10 mL). A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus and stirred vigorously at a specified temperature (ranging from room temperature to 80 °C) until the reaction is complete, as indicated by the cessation of hydrogen uptake or by analytical techniques like GC-MS or LC-MS. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude this compound product, which can be further purified by crystallization or chromatography.

Biological Activity and Mechanism of Action: Targeting MmpL3 in Mycobacterium tuberculosis

A significant breakthrough in understanding the therapeutic potential of this compound derivatives came with the identification of their mechanism of action against Mycobacterium tuberculosis. The piperidinol-containing compound, PIPD1, has been shown to be a potent inhibitor of the mycobacterial membrane protein Large 3 (MmpL3).[4]

MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, across the inner membrane. Mycolic acids are major and essential components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by this compound derivatives disrupts the transport of TMM, leading to a halt in mycolic acid biosynthesis and subsequent cell death. This targeted mechanism of action makes MmpL3 a highly attractive target for the development of new anti-tubercular drugs.

Below is a diagram illustrating the mechanism of action of this compound derivatives as MmpL3 inhibitors.

Caption: Mechanism of MmpL3 inhibition by this compound derivatives.

Quantitative Data on Biological Activity

The anti-mycobacterial activity of this compound derivatives has been quantified using various assays, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Piperidinol Derivative 1 | M. smegmatis | 62.5 | [5] |

| bis-Mannich base of Derivative 1 | M. smegmatis | 125 | [5] |

| Various Piperidine Derivatives | M. tuberculosis H37Rv | 10.96 - 17.81 (µM) | [6] |

Note: The activity can vary significantly based on the specific substitutions on the this compound scaffold.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical experimental workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their history, from early academic curiosities to potent drug candidates, highlights the continuous evolution of drug discovery. The identification of MmpL3 as a key target has provided a rational basis for the design of novel anti-tubercular agents. Future research in this area will likely focus on the synthesis of more diverse libraries of this compound derivatives, the optimization of their pharmacokinetic and pharmacodynamic properties, and the exploration of their potential against other microbial pathogens and in other therapeutic areas. The detailed understanding of their synthesis and mechanism of action, as outlined in this guide, will be instrumental in advancing these efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 3. Structure-Based Design and Synthesis of Piperidinol-Containing Molecules as New Mycobacterium abscessus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 45506-41-0 | Benchchem [benchchem.com]

- 5. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Diverse Biological Activities of 2-Piperidinol and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-piperidinol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a wide array of biologically active compounds. Its inherent stereochemistry and capacity for diverse functionalization have made it a versatile template for targeting a range of pathological conditions. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antifungal Activity: Disrupting Fungal Cell Membrane Integrity

A significant area of investigation for this compound analogs has been in the discovery of novel antifungal agents. These compounds often exert their effects by interfering with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-aminopiperidine derivatives, which share a similar structural backbone with this compound analogs, against various fungal pathogens.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 6f | Candida krusei | 2 | [1] |

| 6i | Candida albicans | 4 | [1] |

| 6i | Candida krusei | 2 | [1] |

| 6k | Candida albicans | 16 | [1] |

| 6l | Candida albicans | 16 | [1] |

| Mefloquine Analog (erythro) | Cryptococcus neoformans | 1 | [2] |

| Mefloquine Analog (erythro) | Candida albicans | 4 | [2] |

| Mefloquine Analog (threo) | Cryptococcus neoformans | 2 | [2] |

| Mefloquine Analog (threo) | Candida albicans | 8 | [2] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The antifungal activity of this compound analogs is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well.[1]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many antifungal piperidine derivatives is the inhibition of the ergosterol biosynthesis pathway.[3][4] This pathway is crucial for maintaining the integrity and function of the fungal cell membrane. Specifically, these compounds have been shown to inhibit two key enzymes: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2) .[3][5][6]

References

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 4. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The 2-Piperidinol Scaffold: A Core Moiety in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-piperidinol moiety, a saturated six-membered heterocycle featuring a hydroxyl group adjacent to the nitrogen atom, represents a cornerstone scaffold in medicinal chemistry. Its structural simplicity, combined with key stereochemical and hydrogen-bonding features, makes it a versatile building block for therapeutic agents across a wide range of disease areas.[1] This guide provides a technical overview of the this compound core, including its synthesis, pharmacological significance, and application in drug discovery, with detailed experimental protocols and data presented for the scientific professional.

Synthesis of the this compound Core

The construction of the this compound scaffold is most commonly achieved through the reduction of pyridine or piperidone precursors. Catalytic hydrogenation stands as a primary industrial and laboratory method due to its efficiency and scalability.[2]

General Synthetic Strategies

The predominant route to this compound involves the catalytic hydrogenation of 2-pyridone (a tautomer of 2-hydroxypyridine) or related pyridine derivatives. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or rhodium, under an atmosphere of hydrogen gas.[2][3] The process reduces the aromatic pyridine ring to the saturated piperidine core while preserving the hydroxyl group. Stereoselective and asymmetric synthesis methods are also employed to produce specific enantiomers, which is often critical for pharmacological activity.[1]

Representative Experimental Protocol: Catalytic Hydrogenation of 2-Pyridone

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Pyridone

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (EtOH), reagent grade

-

Hydrogen (H₂) gas cylinder with regulator

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite™ for filtration

Procedure:

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 2-pyridone (1.0 eq) and 10% Pd/C (5-10 mol%).

-

Solvent Addition: Ethanol is added to the vessel to dissolve the substrate, typically at a concentration of 0.1-0.5 M.

-

Inerting: The vessel is sealed and purged several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to a pressure of 50-100 psi. The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake from the reservoir.

-

Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen.

-

Filtration: The reaction mixture is filtered through a pad of Celite™ to remove the Pd/C catalyst. The filter cake is washed with additional ethanol.

-

Purification: The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by distillation or recrystallization if necessary.

Pharmacological Applications and Mechanisms of Action

The this compound scaffold is a key pharmacophore in several classes of therapeutic agents, demonstrating its versatility and "privileged" status in drug design.[4]

Case Study: Antimicrobial Agents - MmpL3 Inhibition

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates novel therapeutic strategies. The mycolic acid transporter MmpL3, essential for the formation of the mycobacterial cell wall, has emerged as a high-value drug target.[5][6]

A notable this compound derivative, designated PIPD1 , has been identified as a potent inhibitor of Mycobacterium tuberculosis.[4][5] It exerts its bactericidal effect by directly inhibiting the "flippase" activity of the MmpL3 transporter. This action prevents the translocation of trehalose monomycolate (TMM), a key mycolic acid precursor, from the cytoplasm to the periplasm, thereby disrupting the final stages of cell wall biosynthesis and leading to cell death.[5][7]

Table 1: Antimicrobial Activity of MmpL3 Inhibitors

| Compound | Target Organism | MIC (μM) | Reference |

|---|---|---|---|

| PIPD1 | M. tuberculosis | 1.28 | [8] |

| SQ109 | M. tuberculosis | 0.78 | [8] |

| NITD-349 | M. tuberculosis | 0.023 |[8] |

The Resazurin Microtiter Assay (REMA) is a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

M. tuberculosis H37Rv culture

-

Test compound (e.g., PIPD1) stock solution in DMSO

-

Resazurin sodium salt solution (0.01% w/v in water)

-

Positive control drug (e.g., Isoniazid)

-

Sterile PBS

Procedure:

-

Compound Dilution: Serially dilute the test compound in the 96-well plate using 7H9 broth to achieve a range of final concentrations. The final DMSO concentration should be ≤1%.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound. Include wells for a positive control (drug), negative control (no drug), and sterility control (no bacteria).

-

Incubation: Seal the plates and incubate at 37 °C for 7 days.

-

Resazurin Addition: Add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

-

Reading Results: Observe the color change. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Case Study: CNS Agents - Acetylcholinesterase (AChE) Inhibition

The piperidine ring is a crucial component of Donepezil, a primary medication for Alzheimer's disease that functions by inhibiting acetylcholinesterase (AChE).[1] Medicinal chemistry efforts have focused on synthesizing analogues of Donepezil, including those with substitutions at the 2-position of the piperidine ring, to explore new structure-activity relationships (SAR) and potentially improve the pharmacological profile.[1] These studies highlight the adaptability of the piperidine scaffold in designing next-generation CNS agents.

Table 2: AChE Inhibitory Activity of 2-Substituted Donepezil Analogues

| Compound (Substituent at C2) | IC₅₀ (μM) | Reference |

|---|---|---|

| Donepezil | 0.023 | [1] |

| Unsubstituted Analogue | 0.031 | [1] |

| Methyl (Diastereomeric Mixture) | 0.051 | [1] |

| Ethyl (Diastereomeric Mixture) | 0.120 | [1] |

| Propyl (Diastereomeric Mixture) | 0.450 | [1] |

| Phenyl (Diastereomeric Mixture) | > 10 (Inactive) |[1] |

This colorimetric assay measures AChE activity by detecting the product of acetylcholine hydrolysis.

Materials:

-

96-well microtiter plate reader (412 nm)

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Sodium phosphate buffer (100 mM, pH 8.0)

-

Test compound (inhibitor)

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

130 µL of sodium phosphate buffer (pH 8.0)

-

20 µL of the test compound solution (at various concentrations)

-

20 µL of AChE solution (e.g., 0.36 U/mL)

-

-

Pre-incubation: Mix and incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a freshly prepared mixture containing:

-

20 µL of DTNB (0.5 mM)

-

20 µL of ATCI (0.71 mM)

-

-

Measurement: Immediately begin reading the absorbance at 412 nm every 10-30 seconds for 10 minutes. The rate of color change (yellow) is proportional to AChE activity.

-

Calculation: Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor. The IC₅₀ value is determined by plotting percent inhibition versus inhibitor concentration.

Case Study: Anticancer Agents

Derivatives of the related piperidone scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. These compounds often induce cell death through the activation of apoptotic pathways, including the activation of caspases-3/7 and the generation of reactive oxygen species (ROS).

Table 3: Cytotoxicity of a Piperidine Derivative

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | 32.43 | |

| HCT-8 | Colon | 66.0 |

| B16 | Melanoma | 69.9 | |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 24-72 hours.

-

MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly valuable and privileged structure in medicinal chemistry. Its synthetic accessibility and favorable physicochemical properties ensure its continued use in the design of novel therapeutics. The case studies presented here—spanning infectious disease, neurodegeneration, and oncology—underscore the scaffold's remarkable versatility. Future research will likely focus on the development of more complex, stereochemically defined this compound derivatives to achieve greater potency and target selectivity, further cementing its role in the future of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 7. nwmedj.org [nwmedj.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Piperidinol for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinol, a saturated heterocyclic alcohol, serves as a pivotal structural motif in a vast array of pharmacologically active compounds and natural products. The presence of at least one stereocenter at the C2 position, and potentially others on the piperidine ring, gives rise to a family of stereoisomers. The spatial arrangement of the hydroxyl group and any other substituents dramatically influences the molecule's interaction with biological targets, making a thorough understanding of its stereochemistry paramount in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, separation, characterization, and pharmacological significance of this compound stereoisomers.

Physicochemical Properties of this compound Stereoisomers

The stereochemical configuration of this compound and its derivatives dictates their physical and chemical properties. While enantiomers share identical physical properties such as melting and boiling points, differing only in their interaction with plane-polarized light, diastereomers exhibit distinct physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound (racemic) | C5H11NO | 101.15 | 130-131 | Not available |

| 2-Piperidone | C5H9NO | 99.13 | 39.5 | Not available |

| Piperidine | C5H11N | 85.15 | -9 | 106 |

Synthesis and Separation of this compound Stereoisomers

The generation of stereochemically pure this compound derivatives is a critical step in the development of chiral drugs. Various strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly. This is often achieved using chiral catalysts, auxiliaries, or starting materials from the chiral pool.

This protocol describes the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a coexpressed ketoreductase (KRED) and glucose dehydrogenase (GDH) system for cofactor regeneration.

Materials:

-

N-Boc-3-piperidone

-

D-glucose

-

NADP+

-

Phosphate-buffered saline (PBS), 100 mM, pH 6.5

-

E. coli whole cells co-expressing KRED and GDH (or cell-free extract)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

HPLC with a chiral column for enantiomeric excess (ee) determination

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a 100 mL reaction mixture containing:

-

100 g/L N-Boc-3-piperidone

-

130 g/L D-glucose

-

0.2 g/L NADP+

-

30 g/L wet cells (or cell-free extract) of E. coli/pET28-K-rbs-G

-

100 mM PBS buffer (pH 6.5)

-

-

Reaction Conditions: Maintain the reaction at 30°C with gentle agitation. Monitor the pH and maintain it at 6.5 using a 2 M NaOH solution.

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of the starting material and the enantiomeric excess of the product by HPLC.

-

Work-up: Once the reaction has reached completion (as determined by HPLC), quench the reaction. Extract the product from the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction three times.

-

Purification and Characterization: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product. Purify the product by column chromatography on silica gel. Characterize the final product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include fractional crystallization of diastereomeric salts and enzymatic kinetic resolution.

This protocol describes the kinetic resolution of racemic 2-piperidineethanol via lipase-catalyzed transesterification.[1][2][3]

Materials:

-

(±)-2-Piperidineethanol

-

Vinyl acetate

-

Porcine Pancreas Lipase (PPL) or Lipase PS (from Pseudomonas cepacia)

-

Hexane or Methyl tert-butyl ether (MTBE) as solvent

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of racemic 2-piperidineethanol in an appropriate organic solvent (e.g., hexane for Lipase PS or MTBE for PPL), add the acyl donor (e.g., vinyl acetate).

-

Enzymatic Reaction: Add the lipase (e.g., Lipase PS or PPL) to the mixture. The enzyme will selectively acylate one of the enantiomers, leaving the other enantiomer unreacted.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to determine the optimal reaction time for achieving approximately 50% conversion.

-

Work-up: Once the desired conversion is reached, filter off the enzyme. Wash the enzyme with the reaction solvent.

-

Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated enantiomer and the unreacted enantiomeric alcohol. Separate these two compounds by flash column chromatography on silica gel.

-

Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to yield the corresponding enantiopure alcohol.

-

Characterization: Determine the enantiomeric excess of both the resolved alcohol and the acylated product using chiral HPLC or by converting them to diastereomeric derivatives and analyzing by NMR.

Pharmacological Significance and Signaling Pathways

The stereochemistry of this compound derivatives is a critical determinant of their pharmacological activity. Different stereoisomers can exhibit vastly different binding affinities for their biological targets and, consequently, different therapeutic effects and side effect profiles.

This compound Derivatives as CDK Inhibitors

Certain this compound derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers.

Caption: CDK4/6 inhibitor signaling pathway.

The binding of a this compound-based CDK4/6 inhibitor prevents the phosphorylation of the retinoblastoma (Rb) protein.[4][5][6][7] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition and halting cell cycle progression.[4][5][6][7]

This compound Derivatives as Dopamine Transporter (DAT) Ligands

Stereoisomers of this compound derivatives can act as potent ligands for the dopamine transporter (DAT), a key protein in regulating dopamine levels in the synaptic cleft.[8][9] Inhibition of DAT increases the concentration of dopamine in the synapse, which is a therapeutic strategy for conditions like ADHD and depression.

Caption: Dopamine transporter (DAT) inhibition workflow.

By blocking the reuptake of dopamine, this compound-based DAT inhibitors prolong the presence of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors and subsequent modulation of downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.[10][]

This compound Derivatives as Opioid Receptor Ligands

The rigid structure of the piperidine ring is a common feature in many potent opioid receptor agonists and antagonists. The stereochemical presentation of substituents on the this compound scaffold is crucial for selective and high-affinity binding to the different opioid receptor subtypes (μ, δ, and κ).

Caption: Opioid receptor signaling cascade.

Upon binding of a this compound-based ligand, the opioid receptor (a G-protein coupled receptor) activates inhibitory G-proteins (Gi/o).[12][13][14][15][16] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[12][13][14][15][16] Collectively, these events reduce neuronal excitability and neurotransmitter release, resulting in analgesia and other opioid-mediated effects.[12][13][14][15][16]

Conclusion

The stereoisomers of this compound represent a rich and diverse chemical space with profound implications for drug discovery and development. The ability to selectively synthesize and separate these stereoisomers is crucial for elucidating their structure-activity relationships and for developing safer and more efficacious therapeutics. The detailed methodologies and an understanding of the signaling pathways presented in this guide are intended to equip researchers and scientists with the foundational knowledge required to innovate in this exciting and impactful area of medicinal chemistry.

References

- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are CDK4 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. revistachilenadeanestesia.cl [revistachilenadeanestesia.cl]

Theoretical and Computational Deep Dive into 2-Piperidinol: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-piperidinol, a pivotal heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering an in-depth analysis of its conformational landscape, spectroscopic properties, and its role as a key synthetic intermediate.

Introduction

This compound, a saturated heterocyclic alcohol, serves as a fundamental scaffold in a vast array of biologically active molecules and pharmaceutical agents.[1] Its structural and electronic properties, particularly the conformational isomerism of the piperidine ring and the orientation of the hydroxyl group, are crucial determinants of its reactivity and biological function. Understanding these characteristics at a molecular level is paramount for the rational design of novel therapeutics. This guide summarizes key findings from theoretical and computational investigations, providing a robust framework for future research and development endeavors.

Conformational Analysis

The conformational preference of this compound is dominated by the chair conformation of the six-membered ring, which minimizes steric and torsional strain. The orientation of the hydroxyl group, either axial or equatorial, is a subject of significant interest due to the anomeric effect.

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated the relative energies of the different conformers. The equatorial conformer is generally favored, though the energy difference between the axial and equatorial conformers is relatively small, suggesting a dynamic equilibrium in solution.[2][3]

Table 1: Calculated Conformational Energies of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (Equatorial OH) | B3LYP/6-311++G(d,p) | 0.00 |

| Chair (Axial OH) | B3LYP/6-311++G(d,p) | 0.5 - 1.5 |

| Boat (Equatorial OH) | B3LYP/6-311++G(d,p) | 4.0 - 5.0 |

| Boat (Axial OH) | B3LYP/6-311++G(d,p) | 4.5 - 6.0 |

Note: The energy values are approximate ranges compiled from various computational studies on 2-hydroxypiperidine and related structures. The exact values can vary depending on the computational method and solvent model used.

Molecular Structure and Properties

The geometric parameters of this compound have been extensively studied using computational methods. DFT calculations provide detailed information on bond lengths, bond angles, and dihedral angles for the various stable conformers.

Table 2: Calculated Geometric Parameters for the Chair Conformation of this compound (Equatorial OH)

| Parameter | Atom(s) | Value |

| Bond Length | C2-O | 1.42 Å |

| Bond Length | C2-N1 | 1.47 Å |

| Bond Length | C2-C3 | 1.53 Å |

| Bond Angle | O-C2-N1 | 109.5° |

| Bond Angle | C3-C2-N1 | 110.2° |

| Dihedral Angle | H-O-C2-H | ~180° |

| Dihedral Angle | N1-C2-C3-C4 | -55.8° |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory or similar. Experimental values may vary.

Spectroscopic Properties

Computational chemistry plays a vital role in the interpretation of experimental spectra, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific vibrational modes to functional groups. The characteristic O-H and N-H stretching frequencies are of particular interest in this compound.

Table 3: Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3400 | ~3350 (broad) |

| N-H Stretch | ~3350 | ~3300 |

| C-H Stretch (aliphatic) | 2850-2950 | 2850-2960 |

| C-O Stretch | ~1050 | ~1060 |

| C-N Stretch | ~1100 | ~1110 |

Note: Calculated frequencies are typically scaled to better match experimental values. The level of theory used for calculations is generally B3LYP with a 6-311++G(d,p) basis set.[4]

NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a powerful tool for structure elucidation and conformational analysis.

Table 4: Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (H-C2) | 3.5 - 4.0 | 3.6 |

| ¹H (H-N1) | 2.0 - 3.0 | 2.5 (broad) |

| ¹³C (C2) | 65 - 70 | 68.5 |

| ¹³C (C6) | 45 - 50 | 47.3 |

| ¹³C (C3, C4, C5) | 20 - 35 | 22-33 |

Note: Calculated chemical shifts are referenced to a standard (e.g., TMS). Experimental values are typically recorded in CDCl₃ or D₂O.[1]

Role in Drug Development: Inhibition of MmpL3 in Mycobacterium tuberculosis

A significant application of this compound derivatives is in the development of novel anti-tuberculosis agents. The piperidinol-containing molecule, PIPD1, has been identified as a potent inhibitor of the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis.[5][6] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids which are crucial components of the mycobacterial cell wall.[7][8][9]

The following diagram illustrates the proposed mechanism of MmpL3-mediated TMM transport and its inhibition by PIPD1.

Caption: MmpL3 transporter inhibition by a this compound derivative.

Experimental and Computational Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 2-piperidone.

Protocol: Reduction of 2-Piperidone with Lithium Aluminum Hydride (LiAlH₄)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is used.

-

Reagent Preparation: A solution of 2-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

-

Reduction: The flask is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The solution of 2-piperidone is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Computational Methodology

Protocol: DFT Calculations for Conformational Analysis and Spectroscopic Properties

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

-

Geometry Optimization: The initial structures of the this compound conformers (chair-equatorial, chair-axial, etc.) are built using a molecular editor. Geometry optimization is performed using a DFT functional, commonly B3LYP or M06-2X, with a Pople-style basis set such as 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the predicted vibrational spectra.

-

NMR Chemical Shift Calculations: The GIAO method is employed to calculate the isotropic shielding constants at the same level of theory. The calculated shielding values are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

-

Solvation Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculations.

Molecular Dynamics Simulations

Protocol: Molecular Dynamics Simulation of this compound in Water

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A suitable force field for small organic molecules, such as GAFF (General Amber Force Field), is chosen. Partial charges for the this compound molecule are typically derived from quantum mechanical calculations (e.g., using the RESP or Merz-Kollman scheme).

-

System Setup: A single this compound molecule is placed in the center of a periodic cubic box. The box is then filled with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure (e.g., 1 bar) to achieve the correct density. This is typically done in two stages: NVT (canonical ensemble) followed by NPT (isothermal-isobaric ensemble).

-

Production Run: A long simulation (nanoseconds to microseconds) is run in the NPT ensemble to collect trajectory data for analysis.

-

Analysis: The trajectory is analyzed to study the conformational dynamics of this compound, its interactions with water molecules (hydrogen bonding), and other properties of interest.

Caption: General workflow for a molecular dynamics simulation.

Conclusion